molecular formula C14H32O3Si B14124651 1,1,2-Triethoxyoctylsilane

1,1,2-Triethoxyoctylsilane

Cat. No.: B14124651
M. Wt: 276.49 g/mol
InChI Key: FYCMQASVJIEPSC-UHFFFAOYSA-N
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Description

Contextual Significance of Organosilanes in Chemical Science

Organosilanes are a class of organosilicon compounds that have become indispensable in modern chemistry and material science. zmsilane.com Their fundamental structure features a silicon-carbon bond, which provides a stable backbone linking organic groups to a silicon atom. zmsilane.com A key characteristic of many organosilanes is the presence of hydrolyzable groups, such as alkoxy groups (e.g., methoxy (B1213986), ethoxy), attached to the silicon atom. researchgate.net These groups can react with water in a process called hydrolysis to form reactive silanol (B1196071) (Si-OH) groups. researchgate.netsmolecule.com Subsequently, these silanol groups can undergo condensation reactions, forming stable siloxane (Si-O-Si) bonds with each other or with hydroxyl groups on the surface of inorganic substrates. researchgate.netelectrochemsci.org

This dual reactivity allows organosilanes to function as highly effective coupling agents or "molecular bridges" between inorganic materials (like glass, metals, and minerals) and organic polymers. researchgate.netontosight.ai This bridging capability is crucial for creating high-performance composite materials, improving adhesion, and enhancing the durability of coatings and sealants. zmsilane.comontosight.ai Beyond their role as coupling agents, organosilanes are utilized in a wide array of applications. They serve as reducing agents in organic synthesis, where they are often considered safer and more environmentally friendly alternatives to traditional reagents like those based on tin or lithium aluminum hydride. msu.eduthermofishersci.in Furthermore, their ability to form protective, low-energy films makes them valuable for surface modification, imparting properties such as hydrophobicity (water repellency). chemicalbook.comchemicalbook.com The versatility of organosilanes, stemming from the ability to tailor their organic functional groups and hydrolyzable moieties, continues to drive their exploration in diverse scientific fields. zmsilane.comresearchgate.net

Research Trajectories and Scholarly Focus on 1,1,2-Triethoxyoctylsilane

Academic research on this compound, commonly known as triethoxyoctylsilane (B1682538) or octyltriethoxysilane (OTES) in scientific literature, has primarily focused on its exceptional ability to modify surfaces and impart hydrophobicity. smolecule.comchemicalbook.comresearchgate.net As a monomeric, medium-chain alkylfunctional silane (B1218182), its chemical structure consists of a hydrophobic octyl group and three hydrolyzable ethoxy groups attached to a central silicon atom. chemicalbook.comsemanticscholar.org This structure makes it an ideal candidate for creating water-repellent surfaces on a variety of substrates.

A significant area of investigation has been its application as a surface modifier for inorganic materials. chemicalbook.com Researchers have studied its use in generating hydrophobic layers on substrates such as concrete, glass, and mineral fillers. chemicalbook.comchemicalbook.com When applied, the ethoxy groups hydrolyze to silanols, which then react with the substrate to form a durable, water-repellent surface that retains the material's original appearance. chemicalbook.comchemicalbook.com This has led to extensive research on its use as an integral hydrophobic admixture in cement-based materials, where it has been shown to efficiently decrease capillary water absorption. researchgate.netsemanticscholar.org

Another major research trajectory involves the use of this compound for corrosion protection. Studies have demonstrated its effectiveness in creating anti-corrosion coatings on metals like stainless steel and mild steel. electrochemsci.orgresearchgate.net The silane forms a protective film that can be attached to the metal surface through covalent bonds, providing a barrier against corrosive elements. electrochemsci.org Research has explored different deposition methods and formulations, sometimes in combination with other silanes like tetraethoxysilane, to create well-developed, cross-linked protective structures. electrochemsci.org

Furthermore, scholarly focus has been directed towards the functionalization of nanomaterials. Researchers have used this compound to modify silica (B1680970) (SiO2) nanoparticles and clay minerals like palygorskite. researchgate.netresearchgate.net This surface modification makes the nanomaterials hydrophobic, reducing their tendency to aggregate and improving their dispersion and compatibility within polymeric matrices for the development of advanced bionanocomposites. researchgate.net In one study, modified SiO2 nanoparticles were used to create a superhydrophobic coating on mild steel, resulting in a water contact angle of 153° and significantly enhanced corrosion resistance. researchgate.net Recent studies have also explored its use in developing eco-friendly, water-repellent finishes for textiles. mdpi.com

Chemical and Physical Properties of this compound
PropertyValueSource
CAS Number2943-75-1 sigmaaldrich.com
Molecular FormulaC₁₄H₃₂O₃Si smolecule.com
Molecular Weight276.49 g/mol sigmaaldrich.comsigmaaldrich.com
AppearanceColorless transparent liquid smolecule.comchemicalbook.com
Density0.88 g/mL at 25 °C chemicalbook.comsigmaaldrich.com
Boiling Point84-85 °C at 0.5 mmHg chemicalbook.comsigmaaldrich.com
Refractive Indexn20/D 1.417 chemicalbook.comsigmaaldrich.com
Flash Point100 °C (closed cup) sigmaaldrich.comsigmaaldrich.com
Hydrolysis Half-life0.3 to 0.6 hours (at pH 7, 25 °C) smolecule.comoecd.org
Summary of Research Findings on this compound
Area of ResearchKey FindingsReference
Hydrophobization of Cementitious MaterialsEffectively decreases capillary water absorption by up to 81%. researchgate.netsemanticscholar.org
Corrosion ProtectionForms anti-corrosive coatings on stainless steel and mild steel, replacing methods like chromium treatments. electrochemsci.org
Nanoparticle Surface ModificationCreates superhydrophobic surfaces (water contact angle >150°) when used to modify SiO₂ nanoparticles on mild steel. researchgate.net
Clay Mineral FunctionalizationSuccessfully grafts onto palygorskite, enhancing its thermal stability and hydrophobicity for use in bionanocomposites. researchgate.net
Textile FinishingUsed as a component in eco-friendly hydrophobic formulations for cotton and polyester (B1180765) fabrics. mdpi.com

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C14H32O3Si

Molecular Weight

276.49 g/mol

IUPAC Name

1,1,2-triethoxyoctylsilane

InChI

InChI=1S/C14H32O3Si/c1-5-9-10-11-12-13(15-6-2)14(18,16-7-3)17-8-4/h13H,5-12H2,1-4,18H3

InChI Key

FYCMQASVJIEPSC-UHFFFAOYSA-N

Canonical SMILES

CCCCCCC(C(OCC)(OCC)[SiH3])OCC

Origin of Product

United States

Synthetic Methodologies and Reaction Pathways of 1,1,2 Triethoxyoctylsilane

Hydrosilylation Approaches for 1,1,2-Triethoxyoctylsilane Synthesis

Hydrosilylation stands as a principal and atom-efficient method for creating carbon-silicon bonds, forming the basis for the production of a wide array of organosilicon compounds, including this compound. epfl.chnih.gov

Reactant Precursors and Stoichiometric Considerations

The synthesis of this compound via hydrosilylation fundamentally involves two key reactant precursors: 1-octene (B94956) and triethoxysilane (B36694) (TES). researchgate.net The stoichiometry of these reactants is a critical parameter that influences the reaction's efficiency and yield.

In many reported procedures, an excess of the alkene, 1-octene, is utilized relative to the triethoxysilane. For instance, studies have employed a 1.5 to 1 molar ratio of 1-octene to triethoxysilane. qualitas1998.net This excess of the olefin can help drive the reaction towards completion and maximize the conversion of the more valuable silane (B1218182) reactant. qualitas1998.net One optimization study determined that when one equivalent of 1-octene was used, isomerization reactions that are detrimental to selectivity negatively impacted the yield of triethoxyoctylsilane (B1682538). semanticscholar.org However, by increasing the amount of 1-octene to 1.5 equivalents, a complete conversion of triethoxysilane was achieved, resulting in an excellent yield of the desired product. qualitas1998.net

The table below summarizes typical reactant ratios used in the synthesis of this compound.

1-Octene (equivalents)Triethoxysilane (equivalents)Catalyst SystemReference
1.51SiliaCat Pt(0) qualitas1998.net
11Fe3O4@SiO2-APTES-Pt researchgate.net
1.51Coo(C0)10(PPh) najah.edu
1.33 M0.72 MMnTPyP@Nano-Clay rsc.org

Catalytic Systems in Hydrosilylation of this compound

Platinum-based catalysts are the most extensively used and efficient catalysts for industrial hydrosilylation reactions. nih.govgoogle.com Complexes such as Karstedt's catalyst and Speier's catalyst have historically been the industry standard due to their high activity. nih.govacs.org For the synthesis of this compound, various forms of platinum catalysts have been effectively employed. These include single-atom platinum catalysts supported on alumina (B75360) nanorods, which have demonstrated high activity and selectivity for the formation of the linear product. nih.govacs.org Another example is a magnetically separable heterogeneous platinum catalyst, Fe3O4@SiO2-biIMI-PtCl2, which allows for easy recovery and reuse for at least five cycles with up to 99% conversion of 1-octene. kaimosi.com Additionally, a solid catalyst, SiliaCat Pt(0), has been shown to be highly active under mild, solvent-free conditions. semanticscholar.org

CatalystSupport/LigandKey FeaturesReference
Karstedt's Catalyst1,3-divinyl-1,1,3,3-tetramethyldisiloxaneIndustry standard, high activity researchgate.netacs.org
Pt Single-Atom CatalystAlumina NanorodsHigh activity and selectivity, heterogeneous nih.govacs.org
Fe3O4@SiO2-biIMI-PtCl2Imidazolyl Schiff BaseMagnetically separable, reusable kaimosi.com
SiliaCat Pt(0)OrganosilicaSolid catalyst, solvent-free conditions semanticscholar.org

The high cost and low abundance of precious metals like platinum have spurred research into more sustainable and cost-effective catalyst alternatives based on earth-abundant metals. rsc.orgmdpi.com Iron, cobalt, and nickel complexes have emerged as promising candidates for catalyzing hydrosilylation reactions. google.comrsc.org

For instance, cobalt nanoparticles have been developed as a highly active catalytic system for the hydrosilylation of terminal alkenes, yielding exclusively the anti-Markovnikov product in high yields under mild conditions. nih.gov Nickel-based catalysts, including those with pincer-type ligands and nickel carboxylate metal-organic frameworks (MOFs), have also demonstrated high efficiency and robustness for alkene hydrosilylation. rsc.orgmdpi.com Furthermore, manganese complexes, specifically tetra(-4-pyridyl)porphyrinato-manganese(III) ions intercalated in natural clay, have been shown to effectively catalyze the hydrosilylation of 1-octene with triethoxysilane under mild conditions, favoring the formation of the linear product. najah.edursc.org

Catalyst MetalLigand/SupportKey FeaturesReference
CobaltNanoparticlesHigh activity, anti-Markovnikov selectivity nih.gov
NickelCarboxylate MOFsRobust, recyclable, high turnover numbers rsc.org
NickelPincer-type ligandsEfficient for terminal alkenes mdpi.com
ManganeseTetra(-4-pyridyl)porphyrin/ClayMild conditions, selective for linear product najah.edursc.org
IronTerpyridineAlternative to precious metals google.com

Optimization of Reaction Parameters for this compound Yield and Selectivity

Optimizing reaction parameters is crucial for maximizing the yield and selectivity of this compound. Key parameters that are often adjusted include temperature, catalyst loading, and reactant concentrations. rsc.orgrsc.org

The reaction temperature significantly impacts the rate and outcome of the hydrosilylation of 1-octene. Studies have shown that an optimal temperature range exists to achieve high yields while minimizing side reactions. For the synthesis of n-octyltriethoxysilane using a Karstedt catalyst, a reaction temperature of 90-100°C was found to be optimal. researchgate.net In another study using a SiliaCat Pt(0) catalyst, increasing the temperature from 40°C to 65°C led to a significant reduction in reaction time from 1 hour to just 30 minutes for complete conversion. qualitas1998.net However, further increasing the temperature beyond a certain point, for example above 85°C, can lead to a decrease in yield, possibly due to mass transfer limitations becoming more significant than the reaction rate. qualitas1998.net The effect of temperature can also be dependent on the catalyst system; for instance, with a manganese-based catalyst, reactions were successfully carried out at milder temperatures between 20-50°C. rsc.org

The following table illustrates the effect of temperature on the yield or conversion in the synthesis of this compound with different catalytic systems.

Catalyst SystemTemperature (°C)Conversion/YieldReaction TimeReference
Karstedt's Catalyst90-10092.48% Yield1.5 h researchgate.net
SiliaCat Pt(0)40Complete Conversion1 h qualitas1998.net
SiliaCat Pt(0)65Excellent Yield30 min qualitas1998.net
SiliaCat Pt(0)>85Decreased Yield- qualitas1998.net
MnTPyP@Nano-Clay20-5085% Conversion<20 min (at 40°C) rsc.org
Fe3O4@SiO2-APTES-Pt80~95% Yield2 h researchgate.net
Reactant Addition Protocols (e.g., Dropwise Addition of Triethoxysilane)

The method of introducing reactants into the reaction vessel plays a critical role in the synthesis of triethoxy(octyl)silane. Research indicates that the controlled, dropwise addition of one reactant to the other is a key strategy for managing the reaction's progress and selectivity.

In one established method, triethoxysilane is added dropwise over a period of 1.5 hours to a mixture of 1-octene, a Karstedt catalyst, and an acidic promoter. researchgate.net This controlled addition helps to maintain an optimal concentration of the silane throughout the reaction, potentially minimizing side reactions. Another approach involves adding triethoxysilane dropwise over 15 minutes to a mixture of the alkene and a solid platinum catalyst (SiliaCat Pt(0)) pre-heated to 75 °C. qualitas1998.net

The stoichiometry of the reactants is also a crucial parameter. Studies have shown that using an excess of 1-octene relative to triethoxysilane can lead to the complete conversion of the silane and result in an excellent yield of the desired triethoxy(octyl)silane. qualitas1998.netsemanticscholar.org Conversely, adding triethoxysilane in excess does not improve the yield and instead promotes the formation of secondary products. qualitas1998.netsemanticscholar.org For certain applications involving the functionalization of other materials, triethoxy(octyl)silane itself may be added slowly or dropwise to a reaction mixture to control its hydrolysis and condensation. mdpi.com

Catalyst and Promoter Loading Strategies

The efficiency of the hydrosilylation reaction to form triethoxy(octyl)silane is highly dependent on the catalyst and any associated promoters. Platinum-based catalysts are commonly employed, and their loading is a key factor in optimizing the synthesis.

Research using a heterogeneous SiliaCat Pt(0) catalyst demonstrates a clear relationship between catalyst loading and reaction performance. qualitas1998.netsemanticscholar.org The amount of platinum is typically varied from as high as 0.1 mol% to as low as 0.005 mol% relative to the triethoxysilane reagent. qualitas1998.net High conversion rates can be achieved with relatively low catalyst loadings. For instance, complete conversion of triethoxysilane was observed within one hour at 75 °C with platinum loadings of 0.05 mol% and 0.025 mol%. qualitas1998.net

Further reducing the catalyst amount to 0.01 mol% Pt significantly increases the time required for near-full conversion to 3 hours. qualitas1998.netsemanticscholar.org At an ultralow loading of 0.005 mol% Pt, the conversion was incomplete, reaching only 42% after 4 hours. qualitas1998.netsemanticscholar.org In addition to the catalyst, promoters can be used. One study reports the use of an acidic promoter at a dosage of 0.15%-0.20% in conjunction with a Karstedt catalyst to optimize the reaction. researchgate.net

The choice of catalyst extends beyond platinum. Nickel nanoparticle catalysts have also been shown to be effective for the hydrosilylation of alkenes with tertiary silanes. core.ac.uk

Reaction Time Optimization

Optimizing the reaction time is essential for an efficient synthesis of triethoxy(octyl)silane, with time being intrinsically linked to temperature and catalyst loading. The goal is to achieve high substrate conversion in the shortest time possible. semanticscholar.org

At a reaction temperature of 75 °C, the hydrosilylation of 1-octene with triethoxysilane using 0.1 mol% of a platinum catalyst can reach full conversion in just 30 minutes. qualitas1998.net If the catalyst loading is decreased to 0.05 mol% or 0.025 mol%, the time for complete conversion extends to one hour. qualitas1998.net A further reduction in catalyst to 0.01 mol% lengthens the required reaction time to three hours for almost full conversion. qualitas1998.netsemanticscholar.org

Temperature also has a significant effect. For a given catalyst load, increasing the temperature can shorten the reaction time. For example, with a specific platinum catalyst, complete conversion of triethoxysilane was achieved in 2 hours at 65 °C, and this was reduced to 1 hour by increasing the temperature to 75 °C. semanticscholar.org One optimized protocol identifies a reaction temperature of 90-100℃ and a triethoxysilane drop time of 1.5 hours as ideal conditions, resulting in a high yield of the product. researchgate.net

Catalyst Loading (mol% Pt)Temperature (°C)Time for Complete/Near-Complete ConversionReference

By-product Formation and Isomerization in this compound Synthesis

The reaction conditions, including reactant ratios, can influence the extent of these side reactions. For example, using an excess of triethoxysilane has been shown to favor the formation of secondary products. qualitas1998.netsemanticscholar.org

Besides olefin isomerization, another potential side reaction is dehydrogenative silylation, which results in the formation of unsaturated organosilanes such as triethoxy(oct-1-en-1-yl)silane. core.ac.uk Nickel-catalyzed systems have demonstrated high selectivity for hydrosilylation over this competing pathway. core.ac.uk

Alternative Synthetic Routes to this compound and Its Derivatives

While the platinum-catalyzed hydrosilylation of 1-octene is a primary method, alternative routes exist for the synthesis of triethoxy(octyl)silane and its derivatives.

One alternative involves the reaction of octyl chloride with triethoxysilane in the presence of a suitable catalyst. ontosight.ai This method avoids the use of an olefin and the associated isomerization side reactions.

Another innovative approach utilizes less expensive, earth-abundant metal catalysts. Nickel nanoparticle catalysts have been developed that can effectively catalyze the hydrosilylation of alkenes. core.ac.uk A notable feature of this system is its ability to perform a tandem isomerization-hydrosilylation process. This allows for the synthesis of the terminal alkylsilane (triethoxy(octyl)silane) from starting materials that are mixtures of internal and terminal octene isomers. core.ac.ukepfl.ch This is particularly valuable as internal olefins are often more readily available or are by-products of other industrial processes. epfl.ch

The Piers-Rubinsztajn reaction, which involves the B(C₆F₅)₃-catalyzed reaction of a hydrosilane with an alkoxysilane, represents another distinct pathway for forming siloxane bonds and could be adapted for creating specific organosilicon compounds, avoiding metal catalysts like platinum entirely. mcmaster.ca

Post-Synthetic Purification Techniques for this compound (e.g., Distillation)

After the synthesis reaction is complete, the crude product mixture must be purified to isolate the triethoxy(octyl)silane. ontosight.ai The most common and effective method for this purification is distillation. ontosight.ai

Given the high boiling point of triethoxy(octyl)silane (boiling point of 84-85 °C at a reduced pressure of 0.5 mmHg), vacuum distillation is the preferred technique. sigmaaldrich.com This process allows the compound to be vaporized and separated from less volatile impurities (like catalyst residues) and more volatile components (like unreacted starting materials or solvents) at a lower temperature than would be required at atmospheric pressure, thereby preventing thermal degradation of the product.

The purification of similar organosilane compounds often employs fractional distillation under reduced pressure to achieve high purity (e.g., >98%). This technique is particularly useful for separating the desired product from isomers and other by-products with close boiling points. The general process may involve an initial flash distillation under vacuum to remove the bulk of low-boiling components, followed by a more precise fractional distillation of the resulting concentrate to isolate the final, high-purity product. google.com By-products from silane coupling reactions, such as polysiloxanes, can also be effectively removed by distillation. sigmaaldrich.com

Fundamental Chemical Reactivity and Mechanistic Studies of 1,1,2 Triethoxyoctylsilane

Hydrolysis Reactions of 1,1,2-Triethoxyoctylsilane

The general scheme for the hydrolysis of a trialkoxysilane is as follows: RSi(OR')₃ + 3H₂O → RSi(OH)₃ + 3R'OH researchgate.net

Influence of pH on Hydrolysis Kinetics (Acidic vs. Alkaline Media)

The rate of hydrolysis of alkoxysilanes, including this compound, is significantly influenced by the pH of the medium. unm.edu

Acidic Media: Under acidic conditions, the hydrolysis reaction is accelerated. gelest.commdpi.com The reaction mechanism is thought to involve the protonation of the alkoxy group, making it a better leaving group. gelest.com The rate of hydrolysis generally increases with increasing acidity. unm.edu For trialkoxysilanes, acid-catalyzed hydrolysis is often faster than base-catalyzed hydrolysis. gelest.com In acidic environments, the hydrolysis is very fast, while the subsequent condensation is comparatively slow. mdpi.com

Alkaline Media: In alkaline media, the hydrolysis is catalyzed by hydroxide (B78521) ions, which act as nucleophiles attacking the silicon atom. nih.gov While the reaction proceeds, the rate is generally slower compared to acidic conditions. gelest.commdpi.com In contrast to acidic conditions, under alkaline catalysis, the condensation of silanols is very fast. mdpi.com The hydrolysis half-life for triethoxy(octyl)silane at pH 7 and 25°C is reported to be between 0.3 and 0.6 hours. oecd.org

The pH rate profile for a typical trialkoxysilane shows that the hydrolysis rate is at its minimum around a neutral pH of 7 and increases in both acidic and basic directions. unm.edu

Role of Water Concentration and Solvents in Hydrolysis

The concentration of water and the nature of the solvent play crucial roles in the hydrolysis of this compound.

Water Concentration: The availability of water is a key factor in the hydrolysis process. researchgate.net Generally, a higher concentration of water can lead to a faster hydrolysis rate. However, the relationship is not always linear and can be influenced by other factors such as the solvent system. google.com For the hydrolysis of triethoxysilanes, the molar ratio of water to the silane (B1218182) is a critical parameter. researchgate.net

Solvents: The choice of solvent can significantly impact the hydrolysis kinetics. researchgate.net

Protic vs. Aprotic Solvents: Protic solvents, like alcohols and water, can participate in hydrogen bonding and facilitate the hydrolysis reaction. google.comresearchgate.net Aprotic solvents can also influence the reaction rate, potentially by hindering or promoting the reaction through different interactions with the reactants and intermediates. researchgate.net The polarity of the solvent is also a significant factor; more polar solvents generally lead to faster hydrolysis rates. google.comresearchgate.net

Formation of Silanols from this compound Intermediates

The hydrolysis of this compound proceeds in a stepwise manner, with the three ethoxy groups being replaced by hydroxyl groups to form silanol (B1196071) intermediates. researchgate.net The initial product is octylsilanetriol (RSi(OH)₃). researchgate.netoecd.org

The hydrolysis of the first alkoxy group is often the rate-limiting step. gelest.com Subsequent hydrolysis steps may occur at different rates. Under acidic conditions, the rate of hydrolysis tends to decrease with each successive step. Conversely, under basic conditions, the rate may increase with each step. unm.edu These silanols are highly reactive intermediates that are crucial for the subsequent condensation reactions. gelest.comwikipedia.org

Polycondensation Mechanisms of this compound Hydrolysis Products

Following hydrolysis, the resulting octylsilanetriol molecules undergo polycondensation to form a polysiloxane network. researchgate.net This process involves the formation of stable siloxane bonds (Si-O-Si). isidl.com

Siloxane Bond Formation (Si-O-Si) Pathways

There are two primary pathways for the formation of siloxane bonds during the condensation of silanols:

Water-producing condensation: Two silanol groups react to form a siloxane bond and a molecule of water. wikipedia.org 2 RSi(OH)₃ → (HO)₂RSi-O-SiR(OH)₂ + H₂O

Alcohol-producing condensation: A silanol group reacts with an unhydrolyzed ethoxy group to form a siloxane bond and a molecule of ethanol (B145695). researchgate.net RSi(OH)₃ + RSi(OC₂H₅)₃ → (HO)₂RSi-O-SiR(OC₂H₅)₂ + C₂H₅OH

The relative contribution of these pathways depends on the reaction conditions, such as pH and the concentration of water and alcohol. researchgate.net

Kinetics of Polycondensation Reactions

The kinetics of polycondensation are also highly dependent on the reaction conditions.

Influence of pH: The rate of condensation is at a minimum around pH 4 and increases in both more acidic and more basic conditions. researchgate.net In acidic media, condensation is the slower, rate-limiting step compared to hydrolysis. mdpi.com In alkaline media, condensation is much faster. mdpi.com

Steric Effects: The bulky octyl group on the silicon atom can create steric hindrance, which can slow down the rate of polycondensation as the oligomeric and polymeric structures grow. researchgate.net

Formation of Oligomers and Polymers: The condensation process leads to the formation of dimers, trimers, and eventually higher molecular weight oligomers and polymers. researchgate.net The molecular mass of the resulting oligomeric products is influenced by the initial water-to-silane ratio. researchgate.net For octyltriethoxysilane, the maximum molecular mass of oligomeric products was observed at a molar ratio of water to silane of 1.5 when using ethanol as a solvent and hydrochloric acid as a catalyst. researchgate.net

Table of Reaction Parameters and their Effects

ParameterEffect on Hydrolysis RateEffect on Condensation Rate
Low pH (Acidic) Increases gelest.commdpi.comSlower than hydrolysis mdpi.com
High pH (Alkaline) Increases (slower than acidic) gelest.commdpi.comIncreases, faster than hydrolysis mdpi.com
Water Concentration Generally increases rate researchgate.netCan favor condensation
Alcohol Solvent Decreases rate cfmats.comCan be influenced by alcohol-producing pathway researchgate.net
Polar Solvent Generally increases rate google.comresearchgate.netCan be influenced by solvent interactions
Steric Hindrance Less influential on initial step gelest.comSlows down as polymers grow researchgate.net

Influence of Steric and Inductive Factors on Polymerization Rates

The polymerization of this compound, a process involving hydrolysis and subsequent condensation, is significantly influenced by both steric and inductive (or electronic) factors. mdpi.comnih.gov These factors dictate the rates of reaction by affecting the accessibility of the silicon atom to incoming nucleophiles and by stabilizing or destabilizing transition states. mdpi.com

Steric Hindrance:

The rate of hydrolysis and condensation is generally retarded by increased steric bulk around the silicon atom. pageplace.de The n-octyl group in this compound presents a degree of steric hindrance that can slow down the nucleophilic attack of water during hydrolysis and of silanol groups during condensation. mdpi.comresearchgate.net This is because the bulky alkyl group physically obstructs the approach of the attacking species to the silicon center. researchgate.net

The steric bulk of the alkoxy groups themselves also plays a role. Ethoxy groups are more sterically bulky than methoxy (B1213986) groups, which generally leads to slower hydrolysis rates for ethoxysilanes compared to their methoxy counterparts. researchgate.netgelest.com The relief of steric strain upon the departure of a bulky alkoxy group in the initial hydrolysis step can sometimes lead to faster subsequent hydrolysis steps. researchgate.net

Inductive Effects:

Inductive effects refer to the electronic influence of substituent groups on the reactivity of the silicon atom. nih.gov Alkyl groups, like the n-octyl group, are generally electron-donating. This property influences the reaction mechanism depending on the pH of the medium. nih.gov

Acid-Catalyzed Hydrolysis: In acidic conditions, the reaction proceeds via protonation of an alkoxy group, making it a better leaving group. unm.edu Electron-donating groups like the octyl group can stabilize the resulting partial positive charge on the silicon atom in the transition state, thereby accelerating the hydrolysis rate relative to silanes with electron-withdrawing groups. mdpi.com

Base-Catalyzed Hydrolysis: Under basic conditions, a nucleophile (hydroxide ion) directly attacks the silicon atom. unm.edu Electron-donating groups increase the electron density at the silicon center, making it less electrophilic and thus decreasing the rate of nucleophilic attack. nih.gov Conversely, electron-withdrawing groups would increase the rate in basic media by stabilizing the developing negative charge in the pentacoordinate transition state. ingentaconnect.com

Table 1: Influence of Steric and Inductive Factors on Silane Polymerization

FactorInfluence on Polymerization RateRationale
Steric Hindrance Decreases rateThe bulky n-octyl and ethoxy groups physically obstruct nucleophilic attack at the silicon center. mdpi.comresearchgate.net
Inductive Effect (Acidic Media) Increases rateThe electron-donating octyl group stabilizes the positively charged transition state. mdpi.com
Inductive Effect (Basic Media) Decreases rateThe electron-donating octyl group increases electron density at the silicon atom, repelling the nucleophile. nih.gov

Competing Reactions in Polycondensation Processes

The polycondensation of this compound is a complex process characterized by several competing reactions that occur after the initial hydrolysis of the ethoxy groups to form silanols (Si-OH). gelest.com These reactions dictate the final structure and properties of the resulting polysiloxane network.

The primary reactions involved are:

Water-producing condensation: Two silanol groups react to form a siloxane bond (Si-O-Si) and a molecule of water. gelest.com

Alcohol-producing condensation: A silanol group reacts with an unhydrolyzed ethoxy group to form a siloxane bond and a molecule of ethanol. gelest.com

Several factors influence which of these reactions predominates:

Water Concentration: The amount of water available is a critical parameter. researchgate.netelsevier.es High water concentrations favor complete hydrolysis, leading to a higher concentration of silanol groups and thus promoting water-producing condensation. elsevier.es Conversely, with limited water, alcohol-producing condensation becomes more significant as unhydrolyzed ethoxy groups are more likely to be present. gelest.com

pH of the Medium: The pH affects the rates of both hydrolysis and condensation. unm.edu Acidic conditions generally accelerate hydrolysis while slowing condensation, allowing for the formation of more linear, less branched polymers. nih.govunm.edu Basic conditions, on the other hand, tend to accelerate condensation, particularly of more substituted silanols, leading to highly branched, particulate structures. nih.govunm.edu

Self-Condensation: Hydrolyzed silane molecules can condense with each other (polycondensation or self-condensation). elsevier.es This leads to the formation of oligomers and polymers, which can grow into a cross-linked network. elsevier.esmdpi.com In the case of this compound, this results in a hydrophobic polysiloxane. researchgate.net

Intramolecular vs. Intermolecular Condensation: Silanols on the same molecule can react to form cyclic structures (intramolecular condensation), competing with the reaction between different molecules to form linear or branched chains (intermolecular condensation). elsevier.es The formation of cyclic structures is more prevalent under certain conditions and can influence the final network topology. elsevier.es

SN2-Si and SN1-Si Reaction Mechanisms in this compound Chemistry

The hydrolysis and condensation of trialkoxysilanes like this compound proceed through nucleophilic substitution at the silicon atom. The two primary mechanisms proposed are SN2-Si (bimolecular nucleophilic substitution at silicon) and, less commonly, SN1-Si (unimolecular nucleophilic substitution at silicon). nih.govresearchgate.net

SN2-Si Mechanism:

This is the most widely accepted mechanism for silane hydrolysis and condensation, particularly in neutral and basic media. nih.govgoogle.com The SN2-Si reaction is a single, concerted step involving the backside attack of a nucleophile (like water or a silanolate ion) on the silicon atom, leading to the displacement of a leaving group (an ethoxy group in this case). researchgate.netlibretexts.org This process goes through a high-energy, five-coordinate (pentacoordinate) trigonal bipyramidal transition state. researchgate.netingentaconnect.com

In Basic Media: The nucleophile is a hydroxide ion (OH⁻) or a deprotonated silanol (silanolate, SiO⁻), which directly attacks the electrophilic silicon atom. nih.gov The reaction rate is dependent on the concentration of both the silane and the nucleophile, making it a bimolecular process. libretexts.org

In Acidic Media: The reaction is initiated by the rapid protonation of an ethoxy group, which makes it a better leaving group (ethanol). researchgate.netunm.edu A water molecule then acts as the nucleophile, attacking the silicon atom. researchgate.net Although initiated by protonation, the key substitution step still follows an SN2 pathway. researchgate.net

Some studies suggest that the SN2-Si mechanism may involve a stable pentacoordinate intermediate rather than just a transition state, often referred to as an SN2**-Si or SN2*-Si mechanism. unm.eduingentaconnect.com

SN1-Si Mechanism:

While the SN2-Si mechanism is prevalent, some computational studies suggest that an SN1-Si mechanism may be more favorable under neutral and acidic conditions. nih.govresearchgate.net The SN1 mechanism is a two-step process:

Rate-determining step: The leaving group departs, forming a transient, positively charged, three-coordinate silicon intermediate (a silicenium ion). masterorganicchemistry.com This is a unimolecular step, meaning its rate depends only on the concentration of the silane. masterorganicchemistry.comyoutube.com

Fast step: The nucleophile rapidly attacks the carbocation-like intermediate. masterorganicchemistry.com

The existence and stability of the silicenium ion intermediate are debated, which is why the SN2-Si mechanism is more commonly cited for silane chemistry. However, the possibility of an SN1-like pathway, especially in specific solvent systems or with certain catalysts, remains a topic of investigation. nih.govresearchgate.net For this compound, the reaction pathway is generally considered to be SN2-Si, influenced by the reaction conditions (pH, catalyst). nih.gov

Table 2: Comparison of SN2-Si and SN1-Si Mechanisms

FeatureSN2-Si MechanismSN1-Si Mechanism
Molecularity Bimolecular libretexts.orgUnimolecular youtube.com
Number of Steps One (concerted) libretexts.orgTwo masterorganicchemistry.com
Intermediate Pentacoordinate transition state or intermediate researchgate.netingentaconnect.comTricoordinate silicenium ion intermediate masterorganicchemistry.com
Rate Law Rate = k[Silane][Nucleophile] youtube.comRate = k[Silane] youtube.com
Favored Conditions Basic and neutral media nih.govProposed for neutral and acidic media nih.govresearchgate.net

Interfacial Chemical Interactions of this compound with Diverse Substrate Surfaces

The primary application of organosilanes like this compound is as a coupling agent or surface modifier, where it forms a durable bond with a substrate surface. russoindustrial.runasa.gov This process involves a series of chemical interactions at the interface.

Hydrolysis: In the presence of water, often adsorbed on the substrate surface, the three ethoxy groups of the silane hydrolyze to form reactive silanol (Si-OH) groups. gelest.comrussoindustrial.ru This reaction is catalyzed by the surface itself or by acidic or basic conditions. unm.edurussoindustrial.ru

Condensation: The newly formed silanol groups can condense with each other to form a cross-linked siloxane (Si-O-Si) network near the surface. elsevier.esdtic.mil This polycondensation reaction builds a film on the substrate. dtic.mil

Surface Bonding: The crucial step for adhesion involves the condensation of the silanol groups with hydroxyl (-OH) groups present on the surface of inorganic substrates like silica (B1680970), glass, or metals (e.g., steel, aluminum). russoindustrial.ru This reaction forms stable, covalent M-O-Si bonds (where M = Si, Al, Fe, etc.), effectively grafting the silane molecule onto the surface. russoindustrial.ruacs.org

Interaction with Silica/Glass Surfaces:

Silica and glass surfaces are rich in surface silanol (Si-OH) groups. sinosil.com The silanols of hydrolyzed this compound readily react with these surface groups to form strong, covalent Si-O-Si bonds, creating a robust interface. acs.org The hydrophobic octyl chains orient away from the hydrophilic surface, rendering it water-repellent. atamanchemicals.com

Interaction with Metal Surfaces:

The effectiveness of the interfacial bonding is influenced by factors such as the density of surface hydroxyl groups, the cleanliness of the surface, and the curing conditions (temperature and time), which drive the condensation reactions to completion. acs.orgsinosil.comresearchgate.net

Advanced Applications of 1,1,2 Triethoxyoctylsilane in Materials Science and Engineering

Role as a Coupling Agent in Composite Materials

1,1,2-Triethoxyoctylsilane, also known as n-octyltriethoxysilane, serves as a crucial coupling agent in the fabrication of high-performance composite materials. nbinno.com Its primary function is to improve the compatibility and adhesion between inorganic fillers and organic polymer matrices, which are often inherently incompatible. nbinno.comatamanchemicals.com This enhancement of interfacial adhesion is critical for the effective transfer of stress from the polymer matrix to the reinforcing filler, ultimately leading to improved mechanical properties of the composite material. nbinno.com

The efficacy of this compound as a coupling agent stems from its bifunctional nature. The ethoxy groups on the silicon atom can hydrolyze in the presence of moisture to form reactive silanol (B1196071) groups (Si-OH). These silanol groups can then condense with hydroxyl groups present on the surface of inorganic substrates, forming stable covalent bonds (Si-O-Substrate). Simultaneously, the long, hydrophobic octyl chain of the silane (B1218182) molecule can physically entangle or co-react with the organic polymer matrix, creating a strong and durable bridge at the interface. This molecular-level connection mitigates the interfacial tension between the two phases, leading to better dispersion of the filler within the matrix and a more homogenous composite material. atamanchemicals.com

The application of this compound has been shown to be effective in modifying the surface of a wide array of inorganic substrates. These include common reinforcing fillers and pigments such as glass fibers, silica (B1680970) nanoparticles, and alumina (B75360). atamanchemicals.commdpi.com The surfaces of these materials are typically rich in hydroxyl groups, providing ample sites for the silane to bond. For instance, in glass fiber-reinforced plastics, the treatment of glass fibers with this silane enhances their integration with the polymer resin, resulting in composites with improved strength and durability. nbinno.com Similarly, it is used to treat mineral fillers like talc (B1216) to improve their dispersion and interaction within polypropylene (B1209903) composites. mdpi.com

The hydrophobic octyl group of this compound ensures its compatibility with a variety of organic matrices. In the realm of plastics, it has been utilized in composites based on polypropylene and polystyrene, particularly those reinforced with natural fibers like sisal. ijirset.comresearchgate.netresearchgate.net By treating the hydrophilic natural fibers, the silane makes them more compatible with the hydrophobic polymer matrix, leading to enhanced mechanical performance. ijirset.comresearchgate.net In the rubber industry, it can improve the compatibility of inorganic fillers with the rubber matrix. atamanchemicals.com Furthermore, its adhesive properties are leveraged in sealants and laminated glass production, where it enhances the bond between the glass layers and the polymer interlayer. nbinno.com

The enhanced interfacial adhesion imparted by this compound translates directly into a significant improvement in the mechanical properties of the resulting composites. nbinno.com Research has shown that treating reinforcing fibers with this silane can lead to increased tensile strength, flexural modulus, and impact resistance. nbinno.comijirset.com For example, a study on polystyrene-sisal fiber composites demonstrated that treatment with triethoxyoctylsilane (B1682538) improved the tensile and flexural properties of the material. researchgate.netresearchgate.net The improved stress transfer at the interface means that the load is more effectively borne by the strong reinforcing fibers, rather than being concentrated in the weaker polymer matrix. nbinno.com

The following table presents data from a study on polystyrene (PS) composites reinforced with 20 wt% sisal fiber, showing the effect of treating the fibers with various coupling agents, including triethoxyoctylsilane.

Table 1: Mechanical Properties of Polystyrene-Sisal Fiber Composites with Different Fiber Treatments

Fiber Treatment Tensile Strength (MPa) Flexural Strength (MPa) Impact Strength (J/m)
Untreated 38.5 52.3 24.5
Triethoxy(octyl)silane 42.1 55.1 22.8
Methyl triethoxy silane 41.5 54.2 23.1
Toluene diisocyanate (TDI) 43.2 53.5 22.5
Benzoyl chloride 40.8 51.8 23.6
Polystyrene maleic anhydride (B1165640) (PSMA) 45.2 56.4 26.3

Data compiled from studies on polystyrene-sisal fiber composites. ijirset.comresearchgate.netscispace.com

Enhancing Interfacial Adhesion between Organic and Inorganic Matrices

Surface Modification and Coating Technologies Utilizing this compound

Beyond its role within the bulk of composite materials, this compound is extensively used for surface modification, particularly for creating water-repellent coatings. atamanchemicals.com Its ability to form a low surface energy layer on a variety of substrates is key to this application. atamanchemicals.comchemicalbook.com

The creation of hydrophobic (water-repelling) and superhydrophobic (extreme water-repelling) surfaces is a significant area of research with applications ranging from self-cleaning windows to anti-icing coatings. This compound is a key ingredient in many formulations designed to achieve these properties. atamanchemicals.comchemicalbook.comresearchgate.netespublisher.comespublisher.comnu.edu.kzpv-magazine-india.commdpi.comnih.govku.edu.trmdpi.com The process typically involves the hydrolysis of the ethoxy groups and subsequent condensation on the substrate surface, which results in a dense, cross-linked siloxane layer with the hydrophobic octyl groups oriented outwards. This dramatically lowers the surface energy of the substrate, causing water droplets to bead up and roll off easily.

To achieve superhydrophobicity, which is characterized by a water contact angle (WCA) greater than 150°, a combination of low surface energy and a specific surface micro/nanostructure is required. researchgate.netmdpi.com In many applications, this compound is used to modify nanoparticles, such as silica or alumina, which are then applied to a surface to create the necessary roughness. researchgate.netku.edu.tr The silane coating on the nanoparticles provides the low surface energy, and the combination results in a robust superhydrophobic surface. researchgate.net

Research has demonstrated the effectiveness of this compound in creating hydrophobic and superhydrophobic surfaces on a variety of materials.

Table 2: Water Contact Angles of Various Substrates Treated with this compound

Substrate Treatment Details Water Contact Angle (WCA) Reference
Mild Steel Coated with triethoxyoctylsilane-modified SiO2 nanoparticles. 153 ± 2° researchgate.net
Cement Surface Coated with a formulation containing triethoxyoctylsilane and nano-silica particles. 161° espublisher.comespublisher.comnu.edu.kz
Solar Glass Double-layer coating with a top layer of silica modified with triethoxyoctylsilane. 102° pv-magazine-india.com
Cotton and Polyester (B1180765) Textiles Treated with a silica/PDMS coating derived from triethoxyoctylsilane. 130° (Cotton), 145° (Polyester) mdpi.com
Alkali Activated Slag Modified with triethoxyoctylsilane to generate micro/nanostructures. 150.2° mdpi.com
General Inorganic Surfaces Self-assembled monolayer of triethoxyoctylsilane. 150-170° atamanchemicals.comchemicalbook.com
Alumina Surface modification with triethoxyoctylsilane. >150° ku.edu.tr

Surface Functionalization for Specific Interactions (e.g., Anti-biological Adhesion)

The modification of surfaces with this compound can also be tailored to prevent the adhesion of biological entities. Research has indicated that robust multifunctional superhydrophobic coatings incorporating this silane can exhibit enhanced anti-biological adhesion properties. sigmaaldrich.comsigmaaldrich.com The mechanism is primarily attributed to the superhydrophobic nature of the surface, which minimizes the contact area and adhesion forces for microorganisms and other biological matter.

Precursor in the Synthesis of Advanced Inorganic-Organic Hybrid Materials

This compound serves as a valuable precursor in the synthesis of inorganic-organic hybrid materials through the sol-gel process. lookchem.comresearchgate.net In this process, the hydrolysis and condensation of the triethoxysilane (B36694) groups lead to the formation of an inorganic silica (Si-O-Si) network. mdpi.comresearchgate.net Simultaneously, the organic octyl groups are incorporated into this network, creating a hybrid material with combined properties of both the inorganic and organic components. mdpi.com

These hybrid materials can be designed to have specific functionalities. For example, this compound has been used to create organically modified silane (ormosil) nanoparticles. nih.gov These nanoparticles can form micelle-like structures with a hydrated silica network and n-octyl groups, which can encapsulate other molecules. nih.gov The ability to form these hybrid networks at a molecular level allows for the creation of advanced materials with tailored properties for various applications. researchgate.netresearchgate.net

Formation of Silicones and Silicates

The chemical reactivity of this compound, a type of organofunctional alkoxysilane, is centered around the hydrolysis and subsequent condensation of its ethoxy groups. mdpi.comnih.gov This process is the fundamental pathway to the formation of silicones and silicate (B1173343) structures. In the presence of water, particularly under acidic or alkaline catalysis, the three ethoxy groups (-OC₂H₅) attached to the silicon atom are progressively replaced by hydroxyl groups (-OH), yielding octylsilanetriol (C₈H₁₇Si(OH)₃) and ethanol (B145695) as a byproduct. mdpi.comgoogle.comnih.gov This initial step is known as hydrolysis. mdpi.comrsc.org

Following hydrolysis, the resulting reactive silanol intermediates undergo condensation reactions. nih.govrsc.org These silanol groups can react with each other to form siloxane bonds (Si-O-Si), eliminating water in the process. rsc.org This polycondensation reaction continues, creating a three-dimensional crosslinked network of polysiloxanes, which are the basis of silicone resins. mdpi.comrsc.org The long, non-polar octyl group (-C₈H₁₇) remains attached to the silicon atom, becoming an integral part of the final polymer structure and imparting significant hydrophobic character. mdpi.comwikipedia.org This process allows for the creation of a stable, water-repellent silicone resin from the monomeric silane precursor. rsc.org

Integration into Hybrid Zeolites

The unique chemical structure of this compound allows for its integration into inorganic structures like zeolites to create novel hybrid materials. Research has demonstrated the successful synthesis of hybrid sodalite zeolites using a solvent-free method where triethoxy(octyl)silane was one of the organosilane precursors. researchgate.net In this process, the organosilane is introduced into the reaction medium with other reactants and subjected to grinding, homogenization, and heating. researchgate.net

The integration of the organosilane did not disrupt the crystal growth of the zeolite structure. researchgate.net The resulting hybrid materials exhibited the characteristic dense, spherical, and uniform particles of sodalite. researchgate.net The incorporation of the octyl-functionalized silane is intended to modify the surface properties of the zeolite, such as increasing its hydrophobicity. researchgate.net This modification can be beneficial for applications like facilitating the adsorption of organic molecules from reaction media. researchgate.net Studies have shown that increasing the alkyl chain length of the silane, for instance from methyl to octyl, can influence the time required to achieve a crystalline zeolite structure under solvent-free conditions. researchgate.net

Development of Silsesquioxane-Based Materials

Silsesquioxanes are a class of organosilicon compounds with the empirical formula [RSiO₃/₂]n, characterized by their cage-like or polymeric structures. wikipedia.orgnih.gov These materials, often referred to as Polyhedral Oligomeric Silsesquioxanes (POSS), are formed through the hydrolytic condensation of trifunctional organosilanes, such as this compound. nih.govresearchgate.net In this context, the octyl group of the silane serves as the 'R' group in the silsesquioxane structure, resulting in an inorganic silicon-oxygen core and an organic exterior. rsc.orgnih.gov

The synthesis involves the controlled hydrolysis of the triethoxy (-Si(OC₂H₅)₃) functionality, which leads to the formation of silanetriols (R-Si(OH)₃). These intermediates then condense to build the Si-O-Si framework of the silsesquioxane cage. nih.gov The resulting octyl-functionalized silsesquioxanes combine the rigidity and thermal stability of a silica core with the properties of the organic octyl groups. nih.govsigmaaldrich.com These hybrid nanomaterials are explored as additives for polymer composites, where they can enhance mechanical properties, thermal stability, and hydrophobicity. sigmaaldrich.comresearchgate.net The presence of the octyl groups on the cage surface improves compatibility and dispersion within hydrophobic polymer matrices like polyolefins. sigmaaldrich.com

Application as an Admixture for Cementitious Building Materials

This compound has been identified as an effective organosilicon compound for use as a chemical admixture in cementitious building materials such as concrete, mortar, and cement paste. mdpi.comgoogle.com Its primary function is to impart water-repellent properties throughout the entire volume of the material, a process known as internal hydrophobization or integral waterproofing. mdpi.comwikipedia.orgwikipedia.org Unlike surface treatments, which only protect the outer layer, incorporating the silane as an admixture ensures that the hydrophobic properties are distributed homogeneously within the material's porous internal structure. wikipedia.orgwikipedia.org

The mechanism relies on the chemical reactions of the silane within the alkaline environment of the fresh cement mixture. mdpi.com The triethoxyoctylsilane molecules undergo hydrolysis and polycondensation, forming a stable and permanent polysiloxane network on the surfaces of the pores within the cement matrix. mdpi.comwikipedia.org The non-polar octyl groups (-C₈H₁₇) attached to this network are responsible for repelling water molecules, thereby blocking water ingress while maintaining the material's vapor permeability. mdpi.comwikipedia.org

Internal Hydrophobization of Concrete, Mortar, and Cement Paste

The application of this compound as an admixture provides internal hydrophobization to cement-based materials. mdpi.comgoogle.com This process gives hydrophobic, or water-repellent, properties to the entire volume of the concrete or mortar. wikipedia.orgwikipedia.org The silane, added to the mix water, disperses throughout the fresh cementitious composite. wikipedia.org

Within the high-pH environment of the cement paste, the silane's ethoxy groups hydrolyze to form reactive silanols. mdpi.com These silanols then undergo a polycondensation reaction, creating a cross-linked polysiloxane (silicone) polymer. mdpi.comrsc.org This polymer does not fill the pores but instead forms a durable, water-repellent layer on the internal pore surfaces. wikipedia.orgsigmaaldrich.com The key to the hydrophobicity is the long, non-polar octyl sidechain (-C₈H₁₇) which is oriented into the pore space, effectively repelling water and preventing it from being absorbed into the material's structure. mdpi.comwikipedia.org Research has confirmed that this internal hydrophobization significantly reduces water absorption and the penetration of water under pressure, enhancing the durability of the material against moisture-related degradation. google.com

Effects on Capillary Water Absorption and Moisture Transport

A primary benefit of using this compound as an integral admixture is its significant impact on reducing capillary water absorption, a key mechanism for moisture transport in porous cementitious materials. google.com The hydrophobic polysiloxane network formed within the pore structure effectively counteracts the capillary forces that draw water into the material. wikipedia.orgsigmaaldrich.com

Table 1: Effect of Triethoxy(octyl)silane (OTES) on Water Absorbability of Cement Mortar Data sourced from studies investigating the internal hydrophobization of cementitious materials.

Admixture Dosage (% by cement mass)Water Absorbability of Reference Mortar (%)Water Absorbability of OTES-Modified Mortar (%)Percentage Decrease in Absorbability (%)Source
3%7.62.271.1 wikipedia.orgwikipedia.org

Table 2: Effect of Triethoxy(octyl)silane (OTES) on Capillary Water Absorption of Cement Mortar Data compiled from research on organosilicon admixtures.

AdmixtureCapillary Water Absorption Coefficient of Reference Mortar ( kg/(m ²·min⁰·⁵))Capillary Water Absorption Coefficient of Modified Mortar ( kg/(m ²·min⁰·⁵))Percentage Decrease in Absorption Coefficient (%)Source
OTES-based Admixture0.210.0290.5 wikipedia.org
OTES-based AdmixtureNot SpecifiedNot Specified81.1 google.com

Influence on Cement Hydration Processes

While this compound is effective for hydrophobization, its presence in the fresh mix can influence the hydration process of the cement binder. mdpi.com The chemical reactions of the silane—hydrolysis and polycondensation—occur simultaneously with cement hydration. mdpi.com This can lead to interactions that may alter the kinetics of the hydration reactions.

Research indicates that organosilicon compounds like triethoxyoctylsilane can slow down the hydration of cement. This retardation effect is attributed to several factors. Firstly, the silane molecules or their hydrolysates can attach to the surface of the cement grains, creating a barrier that hinders the access of water needed for hydration. Secondly, the hydrophobic octyl groups can repel water molecules, further impeding the water-cement reaction. Finally, the hydrolysis of the silane itself consumes water, which may reduce the amount of water available for the initial stages of cement hydration. This influence on hydration is observable as a reduction in the total heat released during the process. wikipedia.org For instance, the addition of a 3% dosage of a triethoxyoctylsilane admixture was found to reduce the heat of hydration in cement paste from 217.25 J/g to 149.12 J/g. wikipedia.org This alteration of the hydration process can, in turn, affect the development of the material's mechanical strength. mdpi.com

Table 3: Effect of Triethoxy(octyl)silane (OTES) on Heat of Hydration of Cement Paste Data from isothermal calorimetry tests on cement paste with and without OTES admixture.

Admixture Dosage (% by cement mass)Heat of Hydration of Reference Paste (J/g)Heat of Hydration of OTES-Modified Paste (J/g)Percentage Decrease in Heat of Hydration (%)Source
3%217.25149.1231.4 wikipedia.org

Analytical and Spectroscopic Characterization of 1,1,2 Triethoxyoctylsilane and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (e.g., ¹H-NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural analysis of organosilane compounds like 1,1,2-triethoxyoctylsilane. ¹H-NMR, in particular, provides detailed information about the hydrogen atoms within the molecule, allowing for the confirmation of its structure and the study of its hydrolysis. researchgate.netresearchgate.net

In the ¹H-NMR spectrum of a trialkoxysilane, specific chemical shifts are associated with the protons in different chemical environments. For instance, the protons of the ethoxy groups (-OCH₂CH₃) and the octyl chain (- (CH₂)₇CH₃) in this compound would exhibit characteristic signals. The integration of these signals provides quantitative data on the relative number of protons in each environment, confirming the molecular structure.

The hydrolysis of trialkoxysilanes, a critical step in the formation of siloxane films, can be monitored using ¹H-NMR. researchgate.net The disappearance of the signals corresponding to the ethoxy groups and the appearance of new signals from the resulting ethanol (B145695) and silanol (B1196071) (Si-OH) groups can be tracked over time. This allows for the determination of hydrolysis kinetics under various conditions (neutral, acidic, or basic). researchgate.net

Table 1: Representative ¹H-NMR Spectral Data for Trialkoxysilanes This table is based on typical chemical shifts for similar compounds and serves as an illustrative example.

Functional GroupChemical Shift (ppm)Multiplicity
Si-CH₂-~0.5-0.6Multiplet
-CH₂- (alkyl chain)~1.2-1.6Multiplet
-CH₃ (alkyl chain)~0.8-0.9Triplet
Si-O-CH₂-~3.7-3.8Quartet
Si-O-CH₂-CH₃~1.1-1.2Triplet
CH₂COOH (in derivatives)~2.2-2.3Multiplet
COOH (in derivatives)~10.3-10.7Singlet

Data sourced from representative studies on similar compounds. rsc.org

Fourier Transform Infrared (FTIR) Spectroscopy for Functional Group Analysis

Fourier Transform Infrared (FTIR) spectroscopy is an indispensable tool for identifying the functional groups present in this compound and tracking the chemical changes that occur during the formation of siloxane coatings. researchgate.netnih.gov

The FTIR spectrum of unmodified this compound would show characteristic absorption bands for Si-O-C, C-H, and Si-C bonds. After hydrolysis and condensation, the spectrum changes significantly. The appearance of a broad band around 3400 cm⁻¹ indicates the presence of Si-OH groups, while the formation of Si-O-Si bonds is confirmed by strong absorption peaks in the 1000-1200 cm⁻¹ region. researchgate.net

In studies involving the modification of nanoparticles with triethoxyoctylsilane (B1682538), FTIR is used to confirm the successful grafting of the silane (B1218182) onto the nanoparticle surface. researchgate.netcetjournal.it The appearance of new peaks corresponding to the alkyl chains of the silane and changes in the Si-O-Si vibrational modes provide clear evidence of surface functionalization. researchgate.netcetjournal.it

Table 2: Key FTIR Absorption Bands for Silane Analysis

Wavenumber (cm⁻¹)Functional GroupSignificance
~3421Si-OHIndicates hydrolysis of ethoxy groups
~2978, 2921C-H (stretch)Confirms presence of the octyl chain
~1103, 802Si-O-SiIndicates formation of siloxane network
~966Si-OHPresent on unmodified silica (B1680970) nanoparticles
~882Si-O-SiShift in position after modification

Data compiled from studies on triethoxyoctylsilane-modified silica nanoparticles. researchgate.net

Electron Microscopy Techniques for Surface Morphology (e.g., Field-Emission Scanning Electron Microscopy (FESEM))

Field-Emission Scanning Electron Microscopy (FESEM) provides high-resolution images of the surface morphology of coatings derived from this compound. This technique is crucial for visualizing the microstructure and uniformity of the applied films.

FESEM analysis of surfaces treated with triethoxyoctylsilane-modified silica nanoparticles reveals the distribution and clustering of the nanoparticles, which contributes to the hierarchical micro-nano roughness of the coating. researchgate.netresearchgate.net These images can confirm the successful creation of a uniform and crack-free coating, which is essential for applications such as corrosion protection. emerald.com In some cases, FESEM can also be used to estimate the thickness of the silane coating. mdpi.com The morphology of these coatings can be further studied after exposure to corrosive environments to assess their durability. monash.edu

Atomic Force Microscopy (AFM) for Surface Topography and Roughness Assessment

Atomic Force Microscopy (AFM) is employed to obtain three-dimensional topographical images of surfaces at the nanoscale. researchgate.net This technique is particularly useful for quantifying the surface roughness of coatings made from this compound and its derivatives. nih.gov

AFM studies have shown that the application of triethoxyoctylsilane-modified nanoparticles can create a hierarchical surface with increased roughness, which is a key factor in achieving superhydrophobicity. researchgate.net The roughness parameters, such as the average roughness (Ra) and root mean square roughness (Rq), can be precisely measured. rsc.org AFM can also reveal the morphology of self-assembled monolayers (SAMs) formed from silanes, showing how they grow on a substrate, for instance, via island formation. researchgate.net

Chromatographic Methods for Purity and Composition Analysis (e.g., Gas Chromatography (GC), Gel Permeation Chromatography (GPC))

Chromatographic techniques are essential for determining the purity of this compound and for analyzing the molecular weight distribution of polymers derived from it.

Gas Chromatography (GC) is suitable for the analysis of volatile compounds and can be used to assess the purity of the this compound monomer.

Gel Permeation Chromatography (GPC) , also known as Size Exclusion Chromatography (SEC), is a powerful tool for characterizing the molecular weight and molecular weight distribution of polysiloxanes formed from the hydrolysis and condensation of triethoxysilanes. scientific.netazom.commalvernpanalytical.com GPC separates molecules based on their size in solution, providing valuable information about the extent of polymerization and the presence of different oligomeric species. researchgate.net This is critical for understanding how reaction conditions affect the final polymer structure. scientific.netmalvernpanalytical.com

Electrochemical Techniques for Performance Evaluation (e.g., Electrochemical Impedance Spectroscopy (EIS), Potentiodynamic Polarization)

Electrochemical techniques are vital for evaluating the performance of coatings derived from this compound, particularly in the context of corrosion protection. electrochemsci.orgresearchgate.net

Electrochemical Impedance Spectroscopy (EIS) is a non-destructive technique that provides information about the barrier properties of a coating. psu.edu By applying a small amplitude AC voltage over a range of frequencies, the impedance of the coated metal can be measured. A high impedance value, especially at low frequencies, indicates good corrosion resistance. researchgate.netelectrochemsci.org EIS data can be fitted to equivalent electrical circuits to model the behavior of the coating and the underlying metal substrate. mdpi.com

Potentiodynamic Polarization involves scanning the potential of the coated metal and measuring the resulting current. nih.govacs.org This technique provides information about the corrosion potential (Ecorr) and corrosion current density (icorr). innovationforever.com A lower corrosion current density for a coated sample compared to an uncoated one indicates effective corrosion inhibition. nih.govmdpi.com

Table 3: Illustrative Electrochemical Data for Silane Coatings This table presents hypothetical data to demonstrate the type of results obtained from electrochemical testing.

CoatingCorrosion Potential (Ecorr) vs. Ag/AgClCorrosion Current Density (icorr) (A/cm²)Corrosion Resistance Efficiency (%)
Uncoated Steel-0.75 V5.0 x 10⁻⁵-
Triethoxyoctylsilane Coated Steel-0.40 V2.5 x 10⁻⁷99.5

Based on general trends observed in studies of silane coatings on steel. nih.gov

Wettability Characterization Methods (e.g., Water Contact Angle Measurement, Sliding Angle Measurement)

The wettability of a surface is a critical property, especially for applications requiring hydrophobicity or superhydrophobicity.

Water Contact Angle (WCA) Measurement is the most common method to quantify the hydrophobicity of a surface. A high water contact angle (typically >150° for superhydrophobicity) indicates poor wetting and a water-repellent surface. ufl.eduresearchgate.net Coatings based on this compound are known to produce hydrophobic surfaces, and when combined with nanoparticles to create roughness, can achieve superhydrophobicity with contact angles as high as 153° ± 2°. researchgate.netlookchem.comatamanchemicals.combiocompare.com

Sliding Angle (SA) Measurement complements the WCA by providing information on water droplet mobility. acs.org A low sliding angle (typically <10° for superhydrophobicity) means that water droplets will easily roll off the surface, which is crucial for self-cleaning applications. ufl.eduresearchgate.net For triethoxyoctylsilane-based superhydrophobic coatings, sliding angles as low as 5° ± 2° have been reported. researchgate.net

Table 4: Wettability Properties of Triethoxyoctylsilane-Based Coatings

SurfaceWater Contact Angle (WCA)Sliding Angle (SA)
Polished Mild Steel~ 70°-
Triethoxyoctylsilane Coated Mild Steel~ 110°-
Superhydrophobic Coating with Triethoxyoctylsilane-modified SiO₂153° ± 2°5° ± 2°

Data from a study on superhydrophobic coatings. researchgate.net

Theoretical and Computational Investigations of 1,1,2 Triethoxyoctylsilane Chemistry

Quantum Chemical Calculations of Reaction Pathways and Transition States

Quantum chemical calculations, particularly using methods like Density Functional Theory (DFT) or ab initio calculations, are essential for mapping the potential energy surface of a chemical reaction. umd.edumdpi.com This allows for the identification of reactants, products, intermediates, and, crucially, the transition states that connect them. rsc.orgpku.edu.cn For 1,1,2-triethoxyoctylsilane, the most fundamental reaction pathways are hydrolysis and condensation.

Computational studies on similar alkoxysilanes show that these reactions proceed through a transition state where the silicon atom adopts a temporary five-coordinate geometry. iastate.edu The energy required to reach this transition state is the activation energy (Ea), which determines the reaction rate. Theoretical calculations can precisely determine these energy barriers. iastate.edunih.gov Adding a catalyst (acid or base) or additional water molecules can significantly lower these barriers by stabilizing the transition state. iastate.edunih.gov

The table below presents illustrative activation energies for the hydrolysis and condensation of a generic trialkoxysilane, based on computational studies of similar compounds. These values are highly dependent on the specific computational model and reaction conditions (e.g., pH, solvent).

Molecular Dynamics Simulations of Interfacial Interactions

Molecular dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time. nih.govhw.ac.uk This technique is particularly well-suited for investigating the behavior of this compound at interfaces, such as its adsorption onto a solid substrate like silica (B1680970) (SiO₂) or metal to form a self-assembled monolayer (SAM). researchgate.netacs.orgnih.gov

In a typical MD simulation, a model system is constructed consisting of the substrate surface, the silane (B1218182) molecules, and often a solvent. nih.gov The interactions between all atoms are governed by a set of equations known as a force field (e.g., ReaxFF, COMPASS, CVFF). nih.govmdpi.com The simulation then calculates the trajectory of every atom over a set period, providing a detailed view of the dynamic processes. nih.govresearchgate.net

MD simulations can reveal key information about interfacial behavior:

Adsorption and Grafting: Simulating the process of silane molecules attaching to surface hydroxyl groups. nih.govnih.gov

Binding Energy: Calculating the strength of the interaction between the silane monolayer and the substrate, which relates to the stability of the coating. aip.org

Effect of Surface Morphology: Studies have shown that surface roughness plays a critical role in the final structure and properties of the monolayer. nih.govhw.ac.ukacs.org

The table below outlines typical parameters used in an MD simulation for studying an alkylsilane monolayer on a silica surface.

The branched nature of the octyl group in this compound would likely result in a less ordered and less densely packed monolayer compared to its linear n-octyltriethoxysilane counterpart, an effect that could be quantified through MD simulations.

Density Functional Theory (DFT) Studies on Electronic Structure

Density Functional Theory (DFT) is a robust quantum mechanical modeling method used to investigate the electronic structure of many-body systems, including molecules. researchgate.net For this compound, DFT calculations can provide fundamental insights into its reactivity, polarity, and spectroscopic properties by mapping its electron density distribution.

Key electronic properties that can be determined via DFT include:

Molecular Orbitals: The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding chemical reactivity. The HOMO-LUMO energy gap indicates the molecule's electronic stability.

Partial Atomic Charges: DFT can calculate the distribution of charge across the molecule, identifying electrophilic (electron-poor) and nucleophilic (electron-rich) sites. In this compound, the silicon atom is expected to be highly electrophilic due to its bonds with three electronegative oxygen atoms, making it the primary site for hydrolysis.

Electrostatic Potential: This maps the charge distribution onto the molecule's surface, visually representing regions prone to electrostatic interactions.

The following table provides representative, hypothetical DFT-calculated values for a generic organotrialkoxysilane molecule to illustrate the type of data obtained.

The electronic structure of this compound would be dominated by the polar Si(OEt)₃ head and the non-polar octyl tail. The specific substitution pattern is not expected to fundamentally alter the primary charge distribution but may subtly influence the energies of the molecular orbitals due to conformational changes.

Modeling of Polymerization and Network Formation

Beyond the initial hydrolysis and condensation steps, computational modeling can be used to simulate the subsequent polymerization process, where individual silane monomers link together to form a polysiloxane network. mdpi.com This is particularly relevant for trifunctional silanes like this compound, which can form complex, cross-linked three-dimensional structures. mdpi.comresearchgate.net

Modeling techniques for polymerization include:

Kinetic Modeling: This approach uses the rate constants for hydrolysis and condensation (which can be derived from quantum chemical calculations) to predict the concentration of various species over time. nih.govrsc.orgkaust.edu.sa It can model the growth of oligomers (dimers, trimers, etc.) and the eventual gelation of the system. mdpi.com

Monte Carlo Methods: These methods can simulate the growth of the polymer network by randomly selecting and executing reaction events based on their probabilities, allowing for the prediction of network topology, cross-link density, and the formation of cyclic structures.

The structure of the final polymer is heavily influenced by reaction conditions and the nature of the organic substituent. mdpi.comresearchgate.netacs.orgosti.gov As a trifunctional monomer, this compound is known as a "T" unit in siloxane chemistry. mdpi.com The polymerization of T units can lead to various structures, as detailed in the table below.

The steric bulk of the 1-ethylhexyl group attached to the silicon in this compound would likely hinder the formation of highly ordered or compact structures like POSS cages, favoring the formation of more random, amorphous networks. Modeling can help predict how this steric hindrance affects the cross-link density and, consequently, the mechanical and thermal properties of the final polymer.

Future Research Directions and Emerging Areas for 1,1,2 Triethoxyoctylsilane

Development of Novel Synthetic Pathways with Enhanced Green Chemistry Principles

Future research into the synthesis of 1,1,2-Triethoxyoctylsilane will likely prioritize the development of novel, efficient, and environmentally benign synthetic routes. Traditional methods often rely on platinum-based catalysts, which, while effective, are costly and raise environmental concerns. researchgate.net Green chemistry principles will be central to these new approaches.

A key area of investigation will be the use of earth-abundant metal catalysts. Iron, cobalt, and nickel complexes have already shown promise in the hydrosilylation of alkenes, offering a more sustainable alternative to precious metal catalysts. libretexts.orgresearchgate.netorganic-chemistry.org Research could focus on designing specific ligand environments for these base metal catalysts to selectively favor the formation of the branched 1,1,2-isomer from appropriate precursors.

Furthermore, developing solvent-free reaction conditions is a critical goal. Solvent-free hydrosilylation not only reduces waste but can also simplify product purification. Studies on n-octyltriethoxysilane have demonstrated the feasibility of such systems, achieving high yields and selectivity. bisleyinternational.com Adapting these conditions for the synthesis of branched isomers like this compound would be a significant step forward. Another promising avenue is the exploration of photocatalysis, which could enable reactions to proceed under mild conditions using light as an energy source, further reducing the environmental footprint of the synthesis.

Exploration of Advanced Catalytic Systems for this compound Reactions

The synthesis of this compound via hydrosilylation is critically dependent on the catalytic system employed. While platinum catalysts like Karstedt's catalyst are widely used for producing linear alkylsilanes with high efficiency, future research will explore more sophisticated and selective catalysts to control the synthesis of branched isomers. researchgate.netrsc.org

The regioselectivity of the hydrosilylation of 1-octene (B94956) (to form an octyltriethoxysilane) is a key challenge. Homogeneous catalysts based on manganese porphyrins have been shown to produce both linear and branched products, suggesting that catalyst design can tune this selectivity. rsc.orgnih.gov Future work could involve the systematic modification of ligand structures in nickel, cobalt, or palladium complexes to create catalysts that preferentially yield the 1,1,2-branched product. libretexts.orgjustia.com For instance, nickel-hydride catalysis with specific ancillary ligands can be used to selectively synthesize either branched or linear alkylsilanes. justia.com

Heterogeneous catalysis offers advantages in terms of catalyst recovery and reuse. rsc.orgnih.gov The development of single-atom catalysts (SACs), where individual metal atoms are dispersed on a support, could provide exceptional activity and selectivity. Gold-based SACs have demonstrated remarkable efficiency in other organosilane reactions and could be adapted for the selective synthesis of branched alkylsilanes. ontosight.ai

Catalyst TypeMetal CenterPotential for Branched Isomer SynthesisKey Research Direction
Homogeneous ComplexesNi, Co, PdHigh - selectivity is tunable by ligand design. libretexts.orgjustia.comDevelopment of ligands that sterically or electronically favor branched product formation.
Porphyrin ComplexesMnDemonstrated formation of both linear and branched products. rsc.orgnih.govModification of the porphyrin structure to enhance branched selectivity.
Heterogeneous CatalystsPt, AuHigh activity; potential for selectivity through support interaction. ontosight.ainbinno.comDesign of support materials and single-atom sites to control regioselectivity.

Tailored Surface Architectures and Nanomaterial Integration with this compound

A major application of alkylsilanes is the modification of surfaces to control properties like hydrophobicity. organic-chemistry.orgresearchgate.net The branched structure of this compound may offer unique advantages in creating tailored surface architectures compared to its linear isomer. The bulkier nature of the branched octyl group could influence the packing density and orientation of the molecules in a self-assembled monolayer (SAM), potentially leading to different wetting and adhesive properties. nih.gov

Future research will involve the integration of this compound with various nanomaterials to create advanced hybrid materials. For example, modifying the surface of nanoparticles like silica (B1680970) (SiO2), zinc oxide (ZnO), or clay minerals can improve their dispersion in polymer matrices and impart hydrophobicity. organic-chemistry.orgjustia.comchemicalbook.com Studies on n-octyltriethoxysilane have shown that such modifications can enhance the thermal stability and surface properties of the resulting nanocomposites. organic-chemistry.org Investigating how the branched structure of this compound affects these properties will be a key research focus.

The creation of "core-shell" nanomaterials, where a nanoparticle core is coated with a silane (B1218182) layer, is another promising area. azmax.co.jp These materials can be designed to have specific functionalities for applications in catalysis, sensing, and medicine. The unique steric hindrance of this compound could be exploited to create porous or structured shells with controlled access to the nanoparticle core.

Intelligent Materials and Responsive Coatings Based on this compound

The development of "smart" or "intelligent" materials that respond to external stimuli is a rapidly growing field of research. Organosilanes are key components in the formulation of such materials, particularly in responsive coatings. sigmaaldrich.com Future research will explore the use of this compound to create novel intelligent systems.

Superhydrophobic coatings, which exhibit extreme water repellency, can be fabricated using organosilane-modified nanoparticles to create a hierarchical micro-nano roughness. chemicalbook.com The branched nature of this compound could potentially enhance the stability and durability of these coatings. Similarly, anti-adhesive and self-cleaning surfaces are another major application. The low surface energy imparted by the alkylsilane layer prevents adhesion of dirt and other contaminants.

Responsive coatings that change their properties in response to stimuli like pH, temperature, or light could also be developed. For instance, a coating could be designed to switch between a hydrophobic and a hydrophilic state. The specific molecular architecture of this compound might be leveraged to create more sensitive or durable responsive systems.

Multi-functionalization Strategies for Synergistic Performance

To meet the demands of advanced applications, materials often require multiple functionalities. Future research will focus on strategies to impart several desired properties simultaneously using this compound in combination with other functional molecules.

One approach is the co-grafting of different silanes onto a surface. For example, this compound could be used to provide hydrophobicity, while another silane with an amino or epoxy group could be used to introduce reactive sites for further functionalization or improved adhesion. This tandem functionalization can create surfaces with a combination of properties, such as being both water-repellent and antimicrobial.

Another strategy involves the use of hybrid additives. For instance, combining this compound-modified silica nanoparticles with other materials like expanded graphite (B72142) could lead to composites with both high thermal conductivity and controlled water uptake. rsc.org The synergistic effects between the different components can lead to performance enhancements that are not achievable with a single material. These multi-functionalization strategies are key to developing next-generation materials for demanding environments.

Life Cycle Assessment and Sustainability Considerations in this compound Applications

As with any chemical product, a thorough understanding of the environmental impact of this compound throughout its entire life cycle is crucial. Future research must include comprehensive life cycle assessments (LCAs) to evaluate its sustainability from synthesis to end-of-life.

This includes assessing the environmental impact of the raw materials, the energy consumption and waste generation of the synthetic process, and the durability and recyclability of the final products. The development of greener synthetic routes, as discussed in section 7.1, will be a major factor in improving the sustainability profile of this compound. bisleyinternational.com

Furthermore, research into the biodegradability and ecotoxicity of this compound and its degradation products will be essential. While organosilanes are generally considered to be relatively stable, their long-term fate in the environment needs to be understood. The design of biodegradable silane structures could be a long-term research goal. The use of this compound in durable, long-lasting applications, such as water-repellent finishes for textiles, can also contribute to sustainability by extending the service life of consumer products.

Q & A

Q. What are the optimal synthetic routes for 1,1,2-Triethoxyoctylsilane, and how can purity be validated?

The synthesis of this compound typically involves silanization reactions, where octyl groups are introduced via alkoxy substitution. A common method includes reacting octylmagnesium bromide with tetraethoxysilane under controlled anhydrous conditions. Purity validation requires gas chromatography-mass spectrometry (GC-MS) to detect residual solvents and unreacted precursors, supplemented by nuclear magnetic resonance (NMR) spectroscopy to confirm structural integrity. For high-purity grades (>98%), elemental analysis ensures stoichiometric consistency .

Q. What characterization techniques are critical for confirming the structure of this compound?

Key techniques include:

  • Fourier-transform infrared spectroscopy (FTIR) : Identifies Si-O-C and Si-C bonding via peaks at 1,080 cm⁻¹ (Si-O) and 1,250 cm⁻¹ (Si-C).
  • NMR spectroscopy : ¹H NMR reveals ethoxy group protons (δ 1.2–1.4 ppm) and octyl chain protons (δ 0.8–1.6 ppm).
  • NIST Standard Reference Data : Cross-referencing with databases (e.g., NIST Chemistry WebBook) validates spectral matches for molecular weight (C₁₄H₃₂O₃Si) and fragmentation patterns .

Advanced Research Questions

Q. How do pulmonary toxicity studies in rodent models inform safety protocols for handling this compound?

Inhalation studies in rats exposed to triethoxyoctylsilane (OTES)-coated nanoparticles revealed dose-dependent inflammatory responses in alveolar regions. Researchers should adopt:

  • Closed-chamber exposure systems to simulate occupational inhalation scenarios.
  • Bronchoalveolar lavage (BAL) fluid analysis to quantify inflammatory markers (e.g., interleukin-6).
  • Histopathological evaluation of lung tissue for fibrosis or granuloma formation. Studies indicate OTES coatings reduce particle agglomeration but may enhance bio-persistence, necessitating strict PPE and ventilation controls .

Q. What methodologies assess the mutagenic potential of this compound-coated nanoparticles?

The Ames test (Salmonella typhimurium reverse mutation assay) is standard. Key steps:

  • Pre-incubation method : Mix nanoparticles with bacterial strains (TA98, TA100) and S9 metabolic activation.
  • Dose-response analysis : Measure revertant colonies at 0.1–100 µg/mL concentrations.
  • SOS-lux biosensors : Quantify DNA damage via luminescence induction. Studies show OTES coatings may mitigate mutagenicity by reducing reactive oxygen species (ROS) generation compared to uncoated particles .

Q. How does surface modification with this compound affect composite material properties?

In mica or talc composites, OTES enhances hydrophobicity and interfacial adhesion:

  • Contact angle measurements : Post-treatment angles >100° indicate improved water resistance.
  • Tensile testing : OTES-treated talc exhibits 20–30% higher flexural strength due to covalent Si-O-Si bonding.
  • Thermogravimetric analysis (TGA) : Degradation temperatures increase by 50–80°C, confirming thermal stability. Pretreatment with weak acid catalysts (e.g., acetic acid) optimizes silane bonding efficiency .

Q. What challenges arise in extrapolating toxicokinetic data from animals to humans for this compound?

Key limitations include:

  • Interspecies metabolic variability : Rodents exhibit faster CYP450-mediated metabolism, reducing bioaccumulation.
  • Dermal absorption models : Pig skin ex vivo studies better mimic human permeability than rodent models.
  • PBPK modeling : Incorporate partition coefficients (e.g., blood:air = 1.2) and clearance rates from hepatic microsomal assays. Human biomarker studies are lacking, necessitating conservative exposure thresholds .

Data Contradictions and Research Gaps

  • Toxicokinetic Discrepancies : While animal studies suggest rapid renal excretion, in vitro human hepatocyte models indicate potential bioaccumulation in adipose tissue .
  • Mutagenicity vs. Coating Efficacy : OTES reduces particle-induced ROS but may introduce secondary metabolites requiring further genotoxicity screening .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.